molecular formula C22H22N4O2 B2858543 3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1206991-65-2

3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2858543
CAS RN: 1206991-65-2
M. Wt: 374.444
InChI Key: RZBZIYOQFUTQSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as a major product .


Molecular Structure Analysis

The high melting point and boiling point of pyrazole compared with 1-alkyl or aryl substituted pyrazoles are due to intermolecular hydrogen bonding which results in the dimer . It is a tautomeric substance .


Chemical Reactions Analysis

Pyrazole is resistant to oxidation and reduction reaction due to loss of aromaticity, but may be hydrogenated catalytically, first to pyrazoline, and then to pyrazolidine . Both of these compounds are stronger bases than pyrazole .


Physical And Chemical Properties Analysis

Pyrazole is a colorless solid, with boiling points (b.p), 186-188°C, melting point (m.p.), 67-70°C, a weak base Pkb = 11.5 (pKa of the conjugated acid 2.49 at 25°C), Molecular Weight 68.0776 g/mol, and soluble in water .

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research involving pyrazole derivatives often focuses on their synthesis, structural analysis, and potential for creating novel organic compounds. For instance, studies on rearrangements and synthesis of pyrazole-containing compounds reveal complex chemical behaviors and potential for creating a variety of structurally diverse molecules. These reactions are crucial for developing new materials with specific chemical and physical properties (Vasin et al., 2018; Golec et al., 1992).

Molecular Docking and Pharmacological Potential

Compounds within this category also show promise in pharmacological research, where their binding affinities to various biological targets are explored through molecular docking studies. These investigations help in identifying potential therapeutic agents by analyzing how these molecules interact with proteins or enzymes at the molecular level (Malathi et al., 2019).

Future Directions

The future directions in the research and development of pyrazole derivatives could involve exploring their potential in various therapeutic applications given their wide range of biological activities . Further studies could also focus on improving the synthesis methods for these compounds.

properties

IUPAC Name

11-(5-methyl-1-phenylpyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-19(11-23-26(15)18-6-3-2-4-7-18)22(28)24-12-16-10-17(14-24)20-8-5-9-21(27)25(20)13-16/h2-9,11,16-17H,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBZIYOQFUTQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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